molecular formula C7H3Cl3O2 B154909 2,3,5-Trichloro-6-hydroxybenzaldehyde CAS No. 23602-65-5

2,3,5-Trichloro-6-hydroxybenzaldehyde

Cat. No.: B154909
CAS No.: 23602-65-5
M. Wt: 225.5 g/mol
InChI Key: RYRVYDUIKGEEDW-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-hydroxybenzaldehyde is a chemical compound that belongs to the chlorinated aromatic aldehyde family. It has a molecular formula of C7H3Cl3O2 and an average mass of 225.456 Da. This compound is used in various fields, including pharmaceuticals, agriculture, and industry.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3,5-Trichloro-6-hydroxybenzaldehyde are not fully understood due to limited research. It is known to be involved in the synthesis of trichlorophenols

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known to participate in the synthesis of trichlorophenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-6-hydroxybenzaldehyde typically involves the chlorination of hydroxybenzaldehyde derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of 2,3,5-trichloro-6-hydroxybenzoic acid.

    Reduction: Formation of 2,3,5-trichloro-6-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,5-Trichloro-6-hydroxybenzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-hydroxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated aromatic ring can also interact with hydrophobic pockets in biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    3,5,6-Trichlorosalicylaldehyde: Similar structure with an additional chlorine atom at the 6-position.

    2-Chloro-6-hydroxybenzaldehyde: Similar structure with only one chlorine atom at the 2-position.

Uniqueness

2,3,5-Trichloro-6-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a hydroxyl group on the benzaldehyde ring makes it a versatile intermediate for various chemical reactions and applications.

Properties

IUPAC Name

2,3,5-trichloro-6-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRVYDUIKGEEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336012
Record name 2,3,5-trichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-65-5
Record name 2,3,5-trichloro-6-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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